![molecular formula C11H10ClN3O B1527958 2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile CAS No. 1346447-42-4](/img/structure/B1527958.png)
2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile
Overview
Description
“2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile” is a chemical compound with the empirical formula C11H10ClN3O and a molecular weight of 235.67 . It is a solid substance . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
“2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile” is a solid substance . No further specific physical or chemical properties were found in the search results.Scientific Research Applications
Cancer Research
Compounds with structural similarities have been evaluated for their antiproliferative activities against different cancer cell lines, suggesting a potential application in cancer treatment research .
Semiconducting Materials
Derivatives of tert-butylpyridine have been used to improve the crystallinity of perovskite, which is significant in the development of photovoltaic cells .
Organic Light-Emitting Diodes (OLEDs)
Alkyl-substituted carbazole/pyridine hybrids have been synthesized for use as host materials in OLEDs, indicating that similar compounds could be explored for electronic applications .
Chromatography and Mass Spectrometry
Related compounds have been mentioned in the context of chromatography and mass spectrometry, suggesting their use in analytical chemistry for separation and analysis of mixtures .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.
Mode of Action
It is likely that the compound interacts with its targets through a process of binding and causing conformational changes . This interaction could lead to changes in the function of the target, potentially inhibiting or enhancing its activity.
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways . The compound’s effect on these pathways could lead to downstream effects such as changes in cellular function or signaling.
Result of Action
Similar compounds have been found to cause significant changes in cell cycle progression , suggesting that this compound may have similar effects.
properties
IUPAC Name |
2-tert-butyl-4-chloro-[1,3]oxazolo[4,5-c]pyridine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-11(2,3)10-15-7-8(16-10)6(4-13)5-14-9(7)12/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPGDUZRJLAWCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C(=CN=C2Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl)-4-chlorooxazolo[4,5-C]pyridine-7-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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